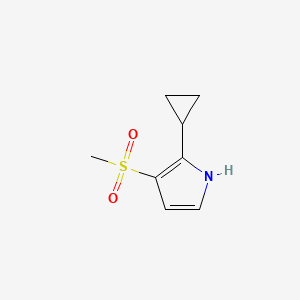

2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole

Description

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

2-cyclopropyl-3-methylsulfonyl-1H-pyrrole |

InChI |

InChI=1S/C8H11NO2S/c1-12(10,11)7-4-5-9-8(7)6-2-3-6/h4-6,9H,2-3H2,1H3 |

InChI Key |

DBBGXFYFNMMXKH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(NC=C1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Pyrrole Precursors

Late-stage cyclopropanation via transition metal-catalyzed reactions (e.g., Simmons-Smith conditions) offers a route to install the cyclopropyl group. However, pyrrole’s aromaticity and electron-rich nature may necessitate protective strategies to prevent ring-opening or side reactions.

Sulfonyl Group Introduction

Direct sulfonation of pyrroles is challenging due to their sensitivity to strong electrophiles. Alternative strategies include:

- Nucleophilic Aromatic Substitution : Using a pre-functionalized pyrrole with a leaving group (e.g., halogen) at C3, followed by displacement with methylsulfinate.

- Oxidation of Thioethers : Introducing a methylthio group at C3 via alkylation, then oxidizing to the sulfonyl state using meta-chloroperbenzoic acid (mCPBA).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Functional and Interaction Comparisons

Sulfonyl Group Interactions

- Hydrophobic Binding : The methylsulfonyl group in 2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole may mimic interactions observed in GS-CA1, where a methylsulfonyl moiety forms hydrophobic contacts with P38 of HIV-1 capsid protein (CA) .

- Steric Effects : Ethylsulfonyl analogs could disrupt such interactions due to increased bulk, whereas smaller methyl groups may optimize binding in tight pockets .

Research Implications and Gaps

- Structural Optimization : The methylsulfonyl group’s role in hydrophobic interactions warrants further study for drug design .

- Activity Screening : Direct antimicrobial or antiviral testing of this compound is needed to validate hypotheses derived from analogs .

- Synthetic Routes : Comparative analysis of sulfonyl vs. sulfonamide derivatives could clarify stability and bioavailability trade-offs .

Biological Activity

2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole is a compound of interest due to its diverse biological activities, particularly in the context of drug development. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrole ring with a cyclopropyl group and a methylsulfonyl substituent, which contribute to its unique biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study focusing on its efficacy against various pathogens, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound could serve as a lead for developing new antibiotics targeting resistant strains.

Antimalarial Activity

The compound has shown promising results in inhibiting dihydroorotate dehydrogenase (DHODH) in Plasmodium species, which are responsible for malaria. In vitro studies reported nanomolar potency against Plasmodium falciparum DHODH, indicating its potential as an antimalarial agent.

- Efficacy : The compound exhibited an IC50 value of approximately 50 nM against P. falciparum, showcasing its effectiveness in disrupting the parasite's metabolic processes .

Anti-inflammatory Effects

Preliminary research has indicated that this compound possesses anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages stimulated with lipopolysaccharides.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor of DHODH, crucial for pyrimidine synthesis in parasites, which is vital for their growth and replication.

- Cytokine Modulation : By modulating cytokine production, it may help mitigate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies

In clinical trials focusing on malaria treatment, compounds similar to this compound have shown efficacy in preventing infection when administered prior to exposure to malaria vectors. A notable study highlighted that participants receiving a single dose of a related pyrrole compound were significantly less likely to contract malaria compared to the placebo group .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Cyclopropyl-3-(methylsulfonyl)-1H-pyrrole, and how can reaction conditions be optimized?

- Methodology :

-

Grignard and Cyclization Reactions : Cyclopropyl groups can be introduced via Grignard reagents, followed by cyclization (e.g., using diazomethane or nitrile oxides) to form the pyrrole core .

-

Sulfonyl Group Introduction : Sulfonyl moieties are typically added via regioselective reactions, such as reacting with tosylmethyl isocyanide under reflux in xylene (25–30 hours) .

-

Optimization : Adjusting reflux time (e.g., 25–30 hours for xylene-based reactions), solvent polarity, and catalyst choice can improve yields. Purification via recrystallization (e.g., methanol) ensures product integrity .

- Example Protocol :

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | Grignard reagent (cyclopropyl) | Cyclopropane addition | ~60–70 |

| 2 | Tosylmethyl isocyanide, xylene, 25–30 hr reflux | Sulfonyl incorporation | ~58–65 |

| 3 | Recrystallization (methanol) | Purification | >95% purity |

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, cyclopropyl protons appear as multiplets (δ 1.08–1.87 ppm), while sulfonyl groups deshield adjacent protons (δ 2.58–2.97 ppm) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 430 [M+H⁺] for sulfonyl-pyrrole derivatives) .

- Elemental Analysis : Ensure stoichiometric purity (e.g., Perkin-Elmer analyzer) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of pyrrole derivatives with enhanced biological activity?

- Methodology :

-

Substituent Variation : Replace cyclopropyl with fluorophenyl or methyl groups to assess steric/electronic effects on bioactivity (e.g., antitubercular diarylpyrroles) .

-

Biological Assays : Test inhibition of targets like COX-2 (IC₅₀ values) or antimicrobial activity (MIC against bacterial strains) .

-

Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

- Case Study :

| Derivative | R₁ (Position 2) | R₂ (Position 3) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|

| A | Cyclopropyl | Methylsulfonyl | 58 |

| B | 4-Fluorophenyl | Thiomorpholinyl | 42 |

Q. What strategies resolve contradictions in spectral data interpretation for sulfonyl-containing pyrrole derivatives?

- Methodology :

- Computational Validation : Compare experimental ¹H NMR with density functional theory (DFT)-simulated spectra to confirm regiochemistry (e.g., ortho vs. meta sulfonation) .

- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography (e.g., Acta Crystallographica data ), and IR to resolve ambiguous peaks .

Q. How can molecular docking studies predict the interaction of this compound with biological targets like COX-2?

- Methodology :

- Software : Use PHENIX for refinement and PHASER for phasing (as in BAZ2A bromodomain studies) .

- Protocol :

Prepare protein structure (PDB: 7BLA) and ligand (SMILES format).

Perform flexible docking (AutoDock Vina) to assess binding affinity.

Validate with MD simulations (GROMACS) to check stability .

Q. What electrochemical properties make this compound suitable for conductive polymers?

- Methodology :

-

Cyclic Voltammetry : Measure redox potentials (e.g., multi-staged processes at −0.2 V to +0.8 V vs. Ag/AgCl) .

-

Electrochromic Analysis : Monitor color changes (λmax shifts) during oxidation/reduction, indicating π-electron delocalization .

- Data :

| Property | Value | Application |

|---|---|---|

| Conductivity | 10⁻²–10⁻³ S/cm | Organic electronics |

| Redox Cycles | >500 | Battery materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.